
2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)-N-(4-sulfamoylphenyl)acetamide is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound features a phenylthio group and a sulfamoylphenyl group attached to an acetamide moiety, which is a common functional group in drug molecules. The compound's structure allows for various interactions and reactivity patterns, making it a versatile candidate for the synthesis of heterocyclic compounds and for use in drug design .
Synthesis Analysis
The synthesis of related compounds has been described in the literature, where 2-cyano-N-(4-sulfamoylphenyl)acetamide has been used as a synthon for the construction of polyfunctionalized heterocyclic compounds . The synthesis typically involves the reaction of appropriate amines with chloroacetyl chloride followed by subsequent modifications to introduce the sulfamoyl and phenylthio groups. The choice of starting materials and reaction conditions can influence the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide has been studied using various spectroscopic methods and theoretical calculations. For instance, the conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides has been performed using IR analysis and quantum chemical calculations, revealing the existence of stable gauche and cis conformers . These studies provide insights into the preferred geometries and electronic structures of such compounds, which are crucial for understanding their reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide and related compounds has been explored in the context of heterocyclic synthesis. The cyano group in 2-cyano-N-(4-sulfamoylphenyl)acetamide, for example, can act as a functional handle for nucleophilic addition reactions, leading to the formation of various heterocycles . The presence of the phenylthio and sulfamoyl groups also allows for further functionalization through substitution reactions, which can be leveraged to synthesize compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide are influenced by their molecular structure. The electron-donating and withdrawing nature of the substituents affect the compound's polarity, solubility, and overall reactivity. Spectroscopic studies, such as IR and Raman, provide information on the vibrational modes of the molecule, which are related to the functional groups present . Additionally, theoretical studies using density functional theory (DFT) and natural bond orbital (NBO) analysis can predict properties such as molecular electrostatic potentials, HOMO-LUMO gaps, and charge transfer energies, which are indicative of the compound's reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Metabolic Pathways and Effects
Metabolism and Pharmacokinetics : Acetaminophen metabolism involves multiple pathways, including glucuronidation, sulfation, and oxidation through the cytochrome P450 system. These processes result in various metabolites, some of which can contribute to toxicity in cases of overdose McGill et al., 2012.
Mitochondrial Damage and DNA Fragmentation : Acetaminophen overdose can lead to mitochondrial damage and nuclear DNA fragmentation in both humans and mice, indicating a critical event in hepatotoxicity that results in necrotic cell death McGill et al., 2012.
Selective COX-2 Inhibition : In a clinical model of acute inflammation, acetaminophen suppressed peripheral prostaglandin E2 release and increased COX-2 gene expression, suggesting it acts as a selective COX-2 inhibitor in vivo. This mechanism contrasts with non-steroidal anti-inflammatory drugs (NSAIDs), which typically inhibit both COX-1 and COX-2 Lee et al., 2007.
Effects on Enzyme Activity and Oxidative Stress : Acetaminophen's interactions with various enzyme families, including CYP, COX, and NOS, and its potential to produce reactive oxygen species (ROS) have been investigated. These interactions may have implications for drug-induced oxidative stress and the modulation of pain and inflammation Trettin et al., 2014.
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-21(18,19)13-8-6-11(7-9-13)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAGYMMOMFURAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)
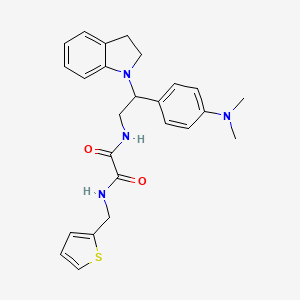
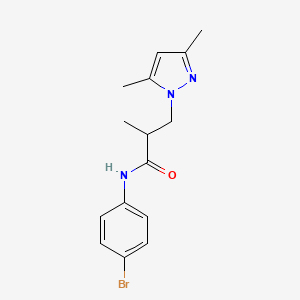

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)
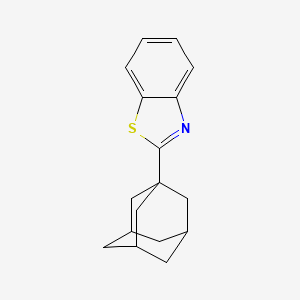
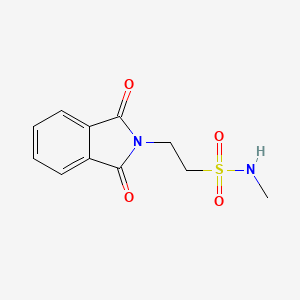
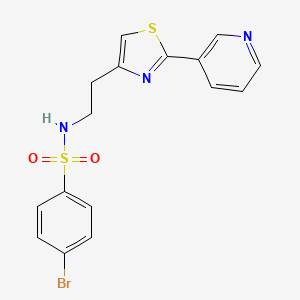

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)